An In-depth Technical Guide to 3-Iodobenzaldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Iodobenzaldehyde for Researchers and Drug Development Professionals
Introduction: 3-Iodobenzaldehyde, with the CAS Number 696-41-3 , is an aromatic organic compound that serves as a versatile intermediate in organic synthesis.[1][2][3][4] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the iodo-substituent provides a reactive handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental protocols relevant to drug discovery and development.
Core Properties of 3-Iodobenzaldehyde
3-Iodobenzaldehyde is a pale yellow crystalline powder at room temperature.[1] It is sensitive to air and light and should be stored in a cool, dry place, preferably under an inert atmosphere.[1][5] While slightly soluble in water, it exhibits good solubility in organic solvents such as methanol.[1][6]
Physicochemical and Spectroscopic Data
The key quantitative properties of 3-Iodobenzaldehyde are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 696-41-3 | [1][2][3][4] |
| Molecular Formula | C₇H₅IO | [1][2][3] |
| Molecular Weight | 232.02 g/mol | [1][3][4][7] |
| Melting Point | 57-60 °C | [1][4] |
| Boiling Point | 124-125 °C at 13 mmHg | [1] |
| Density | ~1.86 g/cm³ (estimate) | [1] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Solubility | Slightly soluble in water; Soluble in methanol | [1][6] |
Safety and Handling
3-Iodobenzaldehyde is classified as an irritant, causing skin, eye, and respiratory irritation.[4][6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[8]
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][8]
Synthesis of 3-Iodobenzaldehyde
There are several established methods for the synthesis of 3-Iodobenzaldehyde. Two common laboratory-scale protocols are detailed below.
Experimental Protocol 1: Iodination of Benzaldehyde
This method involves the direct iodination of benzaldehyde using an iodinating agent in the presence of an acid.
Materials:
-
Benzaldehyde
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add 1,3-diiodo-5,5-dimethylhydantoin to the stirred solution.
-
Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a beaker of ice water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-Iodobenzaldehyde.
Experimental Protocol 2: Oxidation of 3-Iodobenzyl Alcohol
This protocol involves the oxidation of the corresponding alcohol to the aldehyde.
Materials:
-
3-Iodobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Diatomaceous earth (Celite®)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend pyridinium chlorochromate and dry diatomaceous earth in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Stir the suspension at room temperature for 15 minutes.[9]
-
Add a solution of 3-iodobenzyl alcohol in anhydrous dichloromethane to the suspension.[9]
-
Protect the reaction mixture from light and continue stirring at room temperature for approximately 2 hours, monitoring the reaction by TLC.[9]
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the chromium salts.[9]
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Iodobenzaldehyde.[9]
-
If necessary, further purify the product by column chromatography as described in the previous protocol.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
3-Iodobenzaldehyde is a valuable building block in drug discovery, primarily due to its utility in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern pharmaceutical synthesis. The aldehyde functional group can then be further manipulated to construct more complex molecular architectures.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodobenzaldehyde with an Arylboronic Acid
This protocol provides a general procedure for the coupling of 3-Iodobenzaldehyde with a generic arylboronic acid.
Materials:
-
3-Iodobenzaldehyde
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (if using Pd(OAc)₂) (e.g., triphenylphosphine)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A solvent system (e.g., a mixture of toluene and water, or dioxane and water)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox) and magnetic stirrer
Procedure:
-
To a Schlenk flask, add 3-Iodobenzaldehyde (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude biphenyl product by column chromatography or recrystallization.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
3-Iodobenzaldehyde is a pivotal precursor in synthetic organic chemistry, offering a gateway to a wide array of complex molecules. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers and professionals in drug development and materials science. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this versatile compound in a laboratory setting.
References
- 1. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Benzaldehyde, 3-iodo- [chembk.com]
- 4. 3-Iodo-5-nitrobenzaldehyde | 1261752-40-2 | Benchchem [benchchem.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. sciepub.com [sciepub.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Iodobenzaldehyde | 696-41-3 [chemicalbook.com]
